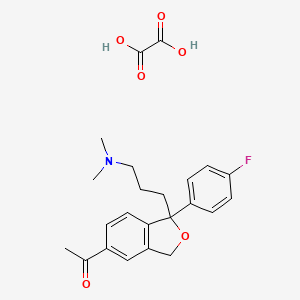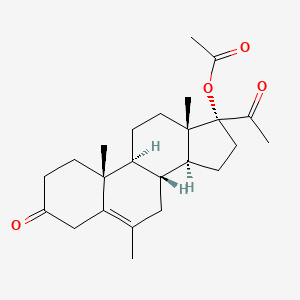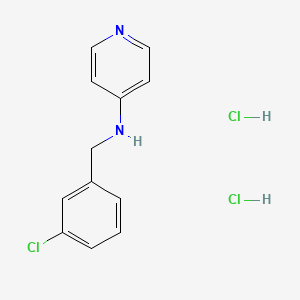
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2 is a synthetic peptide composed of nine amino acids Each amino acid in the sequence contributes to the overall structure and function of the peptide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of This compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error.
Análisis De Reacciones Químicas
Types of Reactions
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as tryptophan and cysteine.
Reduction: This reaction can reduce disulfide bonds between cysteine residues.
Substitution: Amino acid residues can be substituted with other amino acids to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of new materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context in which the peptide is used and the specific targets involved.
Comparación Con Compuestos Similares
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-NH2: can be compared to other peptides with similar sequences or functions. Some similar compounds include:
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Tyr-NH2: A peptide with tyrosine instead of tryptophan, which may have different biological activities.
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Gly-NH2: A peptide with glycine instead of tryptophan, which may affect its structural properties.
H-D-Pyr-Val-Asn-Phe-Thr-DL-Pro-Ser-Trp-OH: A peptide with a free carboxyl group at the C-terminus instead of an amide group, which can influence its stability and interactions.
These comparisons highlight the uniqueness of This compound in terms of its specific amino acid sequence and the resulting properties and applications.
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H61N11O12/c1-23(2)37(55-40(63)29-15-16-36(61)50-29)45(68)53-32(20-35(47)60)41(64)52-31(18-25-10-5-4-6-11-25)42(65)56-38(24(3)59)46(69)57-17-9-14-34(57)44(67)54-33(22-58)43(66)51-30(39(48)62)19-26-21-49-28-13-8-7-12-27(26)28/h4-8,10-13,21,23-24,29-34,37-38,49,58-59H,9,14-20,22H2,1-3H3,(H2,47,60)(H2,48,62)(H,50,61)(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,63)(H,56,65)/t24-,29-,30+,31+,32+,33+,34?,37+,38+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYYPYIKSOXJOI-SZNSBZIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCCC1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]5CCC(=O)N5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H61N11O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586707.png)

![1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B586709.png)
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)

![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)



![1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B586728.png)
